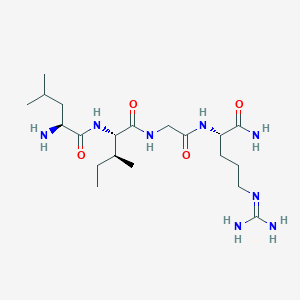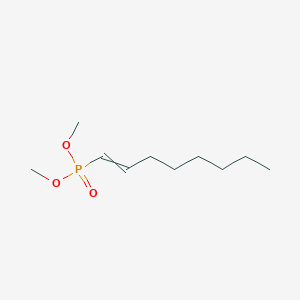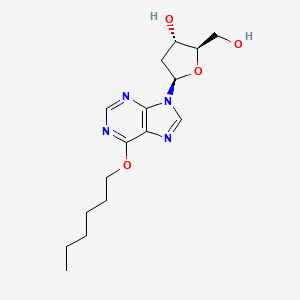![molecular formula C34H26O2 B14255740 1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]di(naphthalen-2-ol) CAS No. 390401-83-9](/img/structure/B14255740.png)
1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]di(naphthalen-2-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]di(naphthalen-2-ol) is a complex organic compound characterized by its biphenyl and naphthalene moieties
Méthodes De Préparation
The synthesis of 1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]di(naphthalen-2-ol) involves multiple steps. One common method includes the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride). The resulting bis-formazans are then treated with formaldehyde in the presence of perchloric acid in dioxane to yield the desired compound . Industrial production methods may vary, but they typically involve similar reaction conditions to ensure high yields and purity.
Analyse Des Réactions Chimiques
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]di(naphthalen-2-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]di(naphthalen-2-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]di(naphthalen-2-ol) involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]di(naphthalen-2-ol) can be compared with other similar compounds, such as:
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Dibromide: This compound shares a similar biphenyl structure but differs in its functional groups and applications.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride: Another structurally related compound with distinct biological activities and uses.
The uniqueness of 1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]di(naphthalen-2-ol) lies in its specific combination of biphenyl and naphthalene moieties, which confer unique chemical and physical properties.
Propriétés
Numéro CAS |
390401-83-9 |
|---|---|
Formule moléculaire |
C34H26O2 |
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
1-[[4-[4-[(2-hydroxynaphthalen-1-yl)methyl]phenyl]phenyl]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C34H26O2/c35-33-19-17-27-5-1-3-7-29(27)31(33)21-23-9-13-25(14-10-23)26-15-11-24(12-16-26)22-32-30-8-4-2-6-28(30)18-20-34(32)36/h1-20,35-36H,21-22H2 |
Clé InChI |
ODKUQEINJBMFTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2CC3=CC=C(C=C3)C4=CC=C(C=C4)CC5=C(C=CC6=CC=CC=C65)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


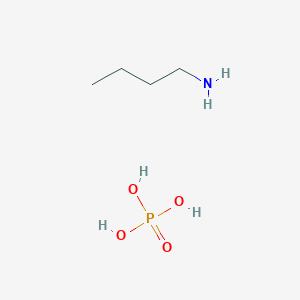
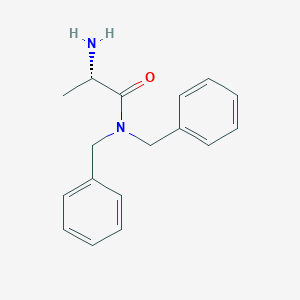
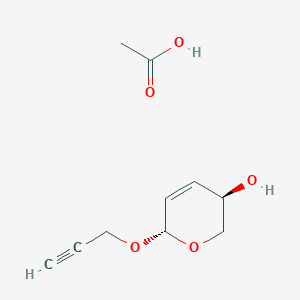
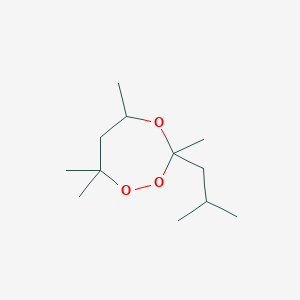
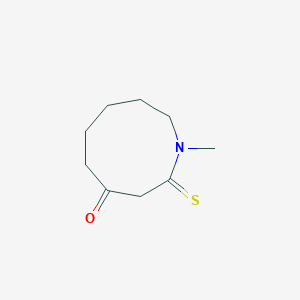
![Hexanoyl chloride, 6-[(1-oxononyl)amino]-](/img/structure/B14255685.png)
![3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)-](/img/structure/B14255690.png)
![[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane](/img/structure/B14255697.png)

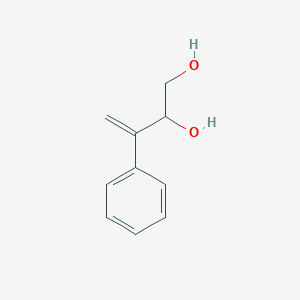
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]pivalamide](/img/structure/B14255717.png)
